molecular formula C19H15ClF3N3S B11561498 5-(4-chlorophenyl)-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(trifluoromethyl)-1,3-thiazol-2-amine

5-(4-chlorophenyl)-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B11561498
M. Wt: 409.9 g/mol
InChI Key: UTBDDGWFNRHYLB-BHGWPJFGSA-N
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Description

4-[(E)-{[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that features a thiazole ring substituted with a chlorophenyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step involves the condensation of the thiazole derivative with N,N-dimethylaniline under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-[(E)-{[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and the imine group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[5-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE
  • 4-[(E)-{[5-(4-BROMOPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE

Uniqueness

The presence of the chlorophenyl and trifluoromethyl groups in 4-[(E)-{[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H15ClF3N3S

Molecular Weight

409.9 g/mol

IUPAC Name

4-[(E)-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C19H15ClF3N3S/c1-26(2)15-9-3-12(4-10-15)11-24-18-25-17(19(21,22)23)16(27-18)13-5-7-14(20)8-6-13/h3-11H,1-2H3/b24-11+

InChI Key

UTBDDGWFNRHYLB-BHGWPJFGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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